molecular formula C44H76O5 B073360 [(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoate CAS No. 1487-52-1

[(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoate

Cat. No. B073360
CAS RN: 1487-52-1
M. Wt: 685.1 g/mol
InChI Key: AJMOVVFVYJNDBQ-QIQFVIEISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoate, commonly known as HPMCAS, is a synthetic polymer used in the pharmaceutical industry for its ability to improve the solubility and bioavailability of poorly soluble drugs. HPMCAS is a member of the family of hydroxypropyl methylcellulose (HPMC) derivatives and is widely used as an excipient in drug formulations.

Mechanism Of Action

The mechanism of action of [(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoateAS is based on its ability to form a protective barrier around the drug particles, preventing their aggregation and improving their solubility in the gastrointestinal tract. [(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoateAS can also interact with the mucus layer in the intestine, facilitating the transport of the drug across the intestinal membrane.

Biochemical And Physiological Effects

[(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoateAS is considered to be biocompatible and biodegradable, with low toxicity and immunogenicity. It is metabolized by enzymes in the gastrointestinal tract and excreted in the feces. [(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoateAS has been shown to have minimal impact on the absorption of nutrients and other drugs, making it a safe and effective excipient for drug formulations.

Advantages And Limitations For Lab Experiments

One of the main advantages of using [(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoateAS in lab experiments is its ability to improve the solubility and bioavailability of poorly soluble drugs, which can lead to more accurate and reliable results. [(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoateAS is also easy to handle and can be used in a variety of drug delivery systems. However, [(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoateAS can be sensitive to pH and temperature changes, which can affect its performance. In addition, the synthesis of [(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoateAS can be complex and time-consuming, which may limit its use in certain applications.

Future Directions

There are several future directions for research on [(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoateAS, including the development of new synthesis methods to improve its performance and reduce its cost. There is also a need for more studies on the long-term effects of [(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoateAS on human health, as well as its potential applications in targeted drug delivery systems. Finally, the use of [(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoateAS in combination with other polymers and excipients should be explored to enhance its performance and versatility.

Synthesis Methods

[(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoateAS is synthesized by the reaction of [(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoate with methacrylic acid and hydroxypropyl methacrylate. The resulting polymer is then esterified with fatty acids, such as lauric, palmitic, or stearic acid, to produce [(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoateAS. The synthesis process is typically carried out in a solvent, such as acetone or ethanol, under controlled conditions of temperature and pressure.

Scientific Research Applications

[(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoateAS has been extensively studied for its application in drug delivery systems. It is commonly used as a coating material for oral solid dosage forms, such as tablets and capsules, to improve their stability and dissolution rate. [(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoateAS can also be used as a matrix material for sustained-release formulations, as well as a carrier for poorly soluble drugs.

properties

CAS RN

1487-52-1

Product Name

[(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoate

Molecular Formula

C44H76O5

Molecular Weight

685.1 g/mol

IUPAC Name

[(2S)-1-hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoate

InChI

InChI=1S/C44H76O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-33-37-44(46)49-42(39-47-38-41-34-30-29-31-35-41)40-48-43(45)36-32-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,29-31,34-35,42H,3-16,19-28,32-33,36-40H2,1-2H3/b18-17-/t42-/m0/s1

InChI Key

AJMOVVFVYJNDBQ-QIQFVIEISA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COCC1=CC=CC=C1)OC(=O)CCCCCCC/C=C\CCCCCCCC

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COCC1=CC=CC=C1)OC(=O)CCCCCCCC=CCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COCC1=CC=CC=C1)OC(=O)CCCCCCCC=CCCCCCCCC

synonyms

[S,(+)]-3-O-Benzyl-2-O-oleoyl-1-O-palmitoyl-L-glycerol

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.